molecular formula C55H86O42S B2735518 Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin CAS No. 97227-33-3

Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin

Cat. No. B2735518
CAS RN: 97227-33-3
M. Wt: 1451.31
InChI Key: DSTZIMMHXKJUSO-SLTDDZSUSA-N
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Description

Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin is a biochemical reagent . It has a CAS Number of 97227-33-3 and a molecular weight of 1451.33 . It is often used in life science related research .


Synthesis Analysis

The mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin was synthesized efficiently by adopting an ultrasound-assisted method in an alkaline water solution . The reaction time was only 40 minutes, yielding 31.1% under ultrasound conditions . This method could shorten the reaction time and improve the yield compared to conventional synthetic methods .


Molecular Structure Analysis

The molecular formula of Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin is C49H76O37S . The molecular weight is 1289.17 .


Chemical Reactions Analysis

The mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin was synthesized using an ultrasound-assisted method in an alkaline water solution . This method is considered simple, rapid, and efficient .


Physical And Chemical Properties Analysis

Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It is air sensitive and heat sensitive .

Scientific Research Applications

Synthesis Methodologies

Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin serves as a versatile intermediate for synthesizing a wide array of cyclodextrin derivatives. Improved synthesis methods, such as reactions under ultrasound-assisted conditions and mechanochemical conditions, have been developed to enhance yields and efficiency (Zhong et al., 1998); (Jicsinszky et al., 2016). Such advancements have paved the way for generating cyclodextrin derivatives with improved properties and functionalities for various applications.

Molecular Recognition and Chiral Separation

Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin and its derivatives play a crucial role in molecular recognition and chiral separation. The compound's ability to modify cyclodextrins has been utilized to create chiral selectors for HPLC chiral stationary phases, demonstrating its significant impact on enhancing enantiomeric separation processes (Lai & Ng, 2004).

Drug Delivery Systems

The chemical modification capabilities of Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin contribute to the development of drug delivery systems. By facilitating the synthesis of cyclodextrin derivatives with specific functional groups, it enables the creation of drug carriers with improved solubility and stability, which is critical for effective drug delivery (Tang & Ng, 2008).

Biotechnological Applications

Beyond its chemical applications, Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin has also found applications in biotechnology. It has been utilized in the synthesis of cyclodextrin-based materials for biocatalysis, separation processes, and as a stabilizing agent for biologically active compounds, illustrating its versatility and importance in biotechnological innovations (Singh, Sharma, & Banerjee, 2002).

properties

IUPAC Name

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86O42S/c1-14-2-4-15(5-3-14)98(79,80)81-13-23-47-31(70)39(78)55(89-23)96-46-22(12-62)87-53(37(76)29(46)68)94-44-20(10-60)85-51(35(74)27(44)66)92-42-18(8-58)83-49(33(72)25(42)64)90-40-16(6-56)82-48(32(71)24(40)63)91-41-17(7-57)84-50(34(73)26(41)65)93-43-19(9-59)86-52(36(75)28(43)67)95-45-21(11-61)88-54(97-47)38(77)30(45)69/h2-5,16-78H,6-13H2,1H3/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTZIMMHXKJUSO-CEUKPONPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O3)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86O42S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97227-33-3
Record name 6-O-Tosyl-γ-cyclodextrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97227-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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